[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate
Description
[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate is a complex organic compound known for its unique structure and reactivity. This compound features a lambda3-iodanyl group, which is a hypervalent iodine species, making it an interesting subject in the field of organic chemistry. The presence of both methylsulfonyloxy and methanesulfonate groups further adds to its chemical versatility.
Properties
IUPAC Name |
[(E)-2-[methylsulfonyloxy(phenyl)-λ3-iodanyl]ethenyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO6S2/c1-18(12,13)16-9-8-11(17-19(2,14)15)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGFZXUBHNBCY-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC=CI(C1=CC=CC=C1)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O/C=C/I(C1=CC=CC=C1)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate typically involves the reaction of iodobenzene with a sulfonylating agent under specific conditions. One common method includes the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the hypervalent iodine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine species.
Reduction: Reduction reactions can convert the hypervalent iodine to lower oxidation states.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodosylbenzene derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate is used as a reagent for introducing hypervalent iodine into organic molecules. It serves as a precursor for synthesizing other complex iodine-containing compounds.
Biology
The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules for various applications, including drug delivery and diagnostic imaging.
Medicine
In medicine, derivatives of this compound are explored for their potential as radiolabeling agents in imaging techniques such as positron emission tomography (PET).
Industry
Industrially, the compound finds applications in the synthesis of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which [(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate exerts its effects involves the formation of reactive intermediates. The hypervalent iodine center can undergo redox reactions, facilitating the transfer of oxygen or other groups to substrates. This reactivity is harnessed in various synthetic transformations, making the compound a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene diacetate: Another hypervalent iodine compound used in oxidation reactions.
Phenyl iodine bis(trifluoroacetate): Known for its use in electrophilic aromatic substitution reactions.
Diacetoxyiodobenzene: Commonly used in the synthesis of iodonium salts.
Uniqueness
[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate is unique due to its combination of sulfonyloxy and methanesulfonate groups, which provide distinct reactivity patterns compared to other hypervalent iodine compounds. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
